

BMS 433796 chemical structure and properties

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Compound of Interest

Compound Name: BMS 433796

Cat. No.: B1684585

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In-Depth Technical Guide: BMS-433796

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-433796 is a potent, orally active small molecule inhibitor of γ -secretase, an enzyme centrally implicated in the pathogenesis of Alzheimer's disease. By modulating the activity of γ -secretase, BMS-433796 effectively reduces the production of amyloid-beta (A β) peptides, particularly the aggregation-prone A β 42 isoform, which is a key component of the amyloid plaques found in the brains of Alzheimer's patients. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with BMS-433796. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts in the field of Alzheimer's therapeutics.

Chemical Structure and Properties

BMS-433796 is a complex synthetic molecule with the IUPAC name (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1] [2]diazepin-5-yl)propanamide. Its chemical structure is characterized by a central benzodiazepine core.

Table 1: Chemical and Physical Properties of BMS-433796



Property	Value	Reference
Molecular Formula	C21H20F2N4O4	[1]
Molecular Weight	430.41 g/mol	[1]
IUPAC Name	(S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1][2]diazepin-5-yl)propanamide	[3]
CAS Number	935525-13-6	[1]
SMILES	CINVALID-LINKNC(=0) INVALID-LINKO	[1]
InChIKey	HXEHCCYOTHDPPI- NBHSMZAVSA-N	[1]
Solubility	Soluble in DMSO	[4]

Mechanism of Action: Inhibition of y-Secretase

BMS-433796 exerts its therapeutic effect by inhibiting the enzymatic activity of γ -secretase. This multi-protein complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), which leads to the generation of A β peptides of varying lengths.

The y-secretase complex is composed of four core subunits:

- Presenilin (PSEN1 or PSEN2): The catalytic subunit containing the active site aspartyl
 protease domains.
- Nicastrin (NCT): A type I transmembrane glycoprotein that is thought to recognize and bind the substrate.
- Anterior pharynx-defective 1 (APH-1): A multi-pass transmembrane protein involved in complex assembly and stability.



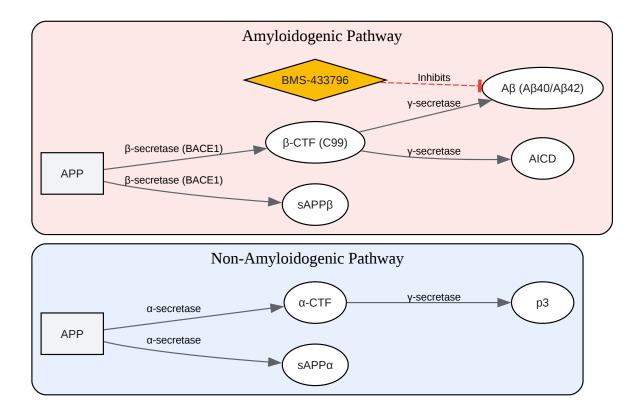
• Presenilin enhancer 2 (PEN-2): A small hairpin-like transmembrane protein that is crucial for the final activation of the complex.

BMS-433796 is a non-competitive inhibitor of γ -secretase, suggesting that it does not directly compete with the substrate for binding to the active site. Instead, it is believed to bind to an allosteric site on the presenilin subunit, inducing a conformational change that stabilizes the enzyme-substrate complex and prevents the catalytic cleavage of APP. This leads to a reduction in the overall production of A β peptides.

Impact on Amyloid Precursor Protein (APP) Processing

The processing of APP can occur through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is first cleaved by α -secretase within the A β domain, precluding the formation of A β . In the amyloidogenic pathway, APP is sequentially cleaved by β -secretase (BACE1) and then γ -secretase. The cleavage by γ -secretase is imprecise and can result in A β peptides of different lengths, with A β 40 being the most abundant and A β 42 being more prone to aggregation and plaque formation. BMS-433796 specifically inhibits the γ -secretase cleavage step in the amyloidogenic pathway, thereby reducing the production of both A β 40 and A β 42.





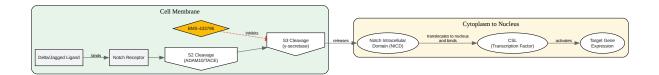
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Figure 1. Amyloid Precursor Protein (APP) Processing Pathways.

Impact on Notch Signaling

A significant challenge in the development of y-secretase inhibitors is their potential for off-target effects, most notably the inhibition of Notch signaling. The Notch receptor is another critical substrate of y-secretase, and its cleavage is essential for cell-fate decisions, proliferation, and differentiation. Inhibition of Notch signaling can lead to severe toxicities, particularly in the gastrointestinal tract and the immune system. While BMS-433796 is a potent inhibitor of APP processing, its effect on Notch signaling is a critical consideration for its therapeutic window. Studies have shown that chronic dosing of BMS-433796 in transgenic mice suggested a narrow therapeutic window with Notch-mediated toxicity at higher doses.[3]





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Figure 2. The Notch Signaling Pathway and Inhibition by BMS-433796.

Quantitative Data

The potency and efficacy of BMS-433796 have been evaluated in various in vitro and in vivo models.

Table 2: In Vitro Activity of BMS-433796

Assay	Cell Line	Parameter	Value	Reference
y-Secretase Inhibition	HEK293 (Swedish mutation APP)	IC50 for Aβ40	0.8 nM	[5]
y-Secretase Inhibition	HEK293 (Swedish mutation APP)	IC50 for Aβ42	0.4 nM	[5]
[³H]IN973 Binding Assay	-	IC50	1.2 nM	[5]
y-Secretase Inhibition	-	Cell IC50	0.3 nM	[2]

Table 3: Preclinical Pharmacokinetics of BMS-433796 in Rats



Parameter	Route	Dose	Value	Reference
Total Body Clearance	IV Infusion (10 min)	2.3 μmol/kg	5.2 ± 0.82 mL/min/kg	[5]
Terminal Elimination Half- life	IV Infusion (10 min)	2.3 μmol/kg	4.6 ± 0.48 h	[5]
Oral Bioavailability	Oral Gavage	35 μmol/kg	31%	[5]
Brain Aβ40 Reduction (ED50)	-	-	2.4 mg/kg	[5]

Experimental Protocols In Vitro y-Secretase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds like BMS-433796 on y-secretase in a cell-based assay.

Objective: To determine the IC $_{50}$ of BMS-433796 for the inhibition of A β 40 and A β 42 production.

Materials:

- HEK293 cells stably overexpressing APP with the Swedish mutation.
- Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
- BMS-433796 stock solution in DMSO.
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
- Aβ40 and Aβ42 ELISA kits.

Procedure:



- Cell Plating: Seed the HEK293-APPsw cells in 24-well plates at a density that allows for 80-90% confluency after 24 hours.
- Compound Treatment: Prepare serial dilutions of BMS-433796 in cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compound or vehicle (DMSO) control.
- Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Sample Collection: After incubation, collect the conditioned medium from each well.
 Centrifuge to remove any cell debris.
- Cell Lysis (Optional): Wash the cell monolayer with PBS and lyse the cells with lysis buffer to determine total protein concentration for normalization.
- Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
- Data Analysis: Plot the percentage of Aβ inhibition against the logarithm of the BMS-433796 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Figure 3. In Vitro y-Secretase Inhibition Assay Workflow.

In Vivo Efficacy Study in Tg2576 Mice

This protocol outlines a general approach for evaluating the in vivo efficacy of BMS-433796 in a transgenic mouse model of Alzheimer's disease.

Objective: To assess the effect of BMS-433796 on brain A β levels in Tg2576 mice.

Materials:

- Tg2576 transgenic mice (overexpressing human APP with the Swedish mutation).
- BMS-433796 formulation for oral administration (e.g., in PEG-400).
- Anesthesia.
- Brain homogenization buffer.



Aβ ELISA kits.

Procedure:

- Animal Acclimation: Acclimate the Tg2576 mice to the housing conditions for at least one week before the start of the experiment.
- Dosing: Administer BMS-433796 or vehicle control to the mice via oral gavage at the desired dose and frequency (e.g., once daily for several days).
- Tissue Collection: At a specified time point after the final dose, euthanize the mice under deep anesthesia. Perfuse the animals with saline to remove blood from the brain.
- Brain Homogenization: Dissect the brain and homogenize the tissue in a suitable buffer containing protease inhibitors.
- Fractionation (Optional): The brain homogenate can be fractionated into soluble and insoluble fractions by centrifugation to assess Aβ levels in different pools.
- Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISA kits.
- Data Analysis: Compare the brain Aβ levels between the BMS-433796-treated group and the vehicle control group using appropriate statistical tests.

Conclusion

BMS-433796 is a well-characterized and potent y-secretase inhibitor that has demonstrated significant $A\beta$ -lowering effects in preclinical models of Alzheimer's disease. Its detailed chemical properties, mechanism of action, and quantitative data provide a strong foundation for its use as a research tool and a potential therapeutic candidate. However, the narrow therapeutic window due to Notch-related toxicities highlights a critical challenge for the clinical development of this and other y-secretase inhibitors. Further research focusing on developing more selective y-secretase modulators that spare Notch signaling remains a key area of interest in the pursuit of a safe and effective treatment for Alzheimer's disease.



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